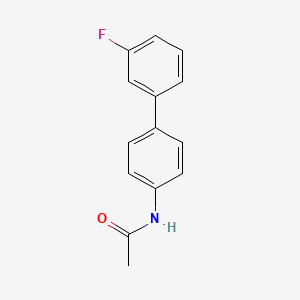![molecular formula C23H18Cl3N5O B13405900 [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a triazine ring and a phenoxazinylidene moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride typically involves the reaction of cyanuric chloride with various amines and phenoxazinylidene derivatives. One common method involves the nucleophilic substitution of cyanuric chloride with 4-aminobenzoic acid, followed by further reactions with diethylamine and phenoxazinylidene derivatives . The reaction conditions often include the use of sodium carbonate as an acid scavenger and maintaining the temperature in an ice bath to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
化学反応の分析
Types of Reactions
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for triazine derivatives, where the chlorine atoms are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the phenoxazinylidene moiety.
Condensation Reactions: These reactions can form more complex structures by combining with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, diethylamine, and various phenoxazinylidene derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dioxane .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives and phenoxazinylidene compounds, which can have applications in different fields .
科学的研究の応用
Chemistry
In chemistry, [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride is used as a precursor for synthesizing other complex organic molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for use in organic electronics and semiconductors .
作用機序
The mechanism of action of [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride involves its interaction with cellular components. The triazine ring can interact with nucleic acids, while the phenoxazinylidene moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes, leading to antimicrobial and antiviral effects .
類似化合物との比較
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
- 4,6-Dichloro-1,3,5-triazin-2-ylamino-benzoic acid
Uniqueness
Compared to similar compounds, [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride stands out due to its unique combination of a triazine ring and a phenoxazinylidene moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C23H18Cl3N5O |
|---|---|
分子量 |
486.8 g/mol |
IUPAC名 |
[5-(4,6-dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C23H18Cl2N5O.ClH/c1-3-30(4-2)13-9-10-17-18(11-13)31-19-12-16(21-27-22(24)29-23(25)28-21)14-7-5-6-8-15(14)20(19)26-17;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
GCXRSLSNVJDKMV-UHFFFAOYSA-M |
正規SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)OC2=C1)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
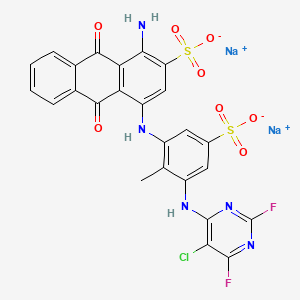
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
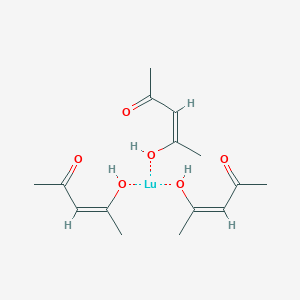

![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
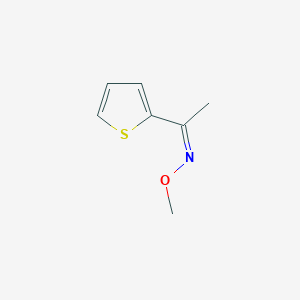
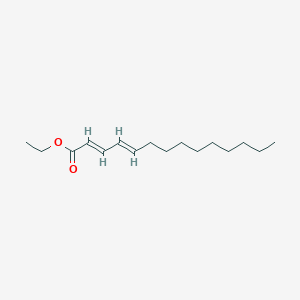
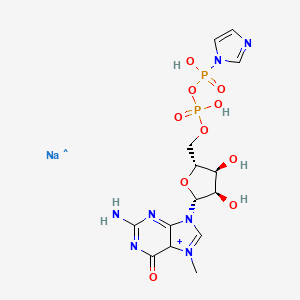
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)


